molecular formula C7H8BrN3 B2622704 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile CAS No. 2088840-42-8

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile

Cat. No. B2622704
CAS RN: 2088840-42-8
M. Wt: 214.066
InChI Key: WMUZLSJLUDHWTO-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile” is a brominated pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Bromine substitution at the 4th position and a nitrile group attached to a methylpropane structure at the 2nd position makes this compound unique .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromine atom on the 4th position of the pyrazole ring and a nitrile group attached to a methylpropane structure at the 2nd position .


Chemical Reactions Analysis

As a brominated pyrazole derivative, this compound could potentially undergo various chemical reactions. The bromine atom might be replaced by other groups in a nucleophilic substitution reaction. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to a primary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the bromine atom and the nitrile group would influence properties such as polarity, solubility, and reactivity .

Future Directions

The study of brominated pyrazole derivatives is an active area of research, particularly in the development of new pharmaceuticals and agrochemicals. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c1-7(2,5-9)11-4-6(8)3-10-11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUZLSJLUDHWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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